Aluminum sulfate is a foundational inorganic metal salt utilized extensively as a primary coagulant in municipal water treatment, a wet-end sizing agent in papermaking, and a bulk precursor for alumina-based catalyst supports. As a highly available commodity chemical, it provides reliable electrostatic charge neutralization and hydrolysis-driven precipitation. While advanced pre-hydrolyzed alternatives like polyaluminum chloride (PAC) have emerged, aluminum sulfate remains the procurement standard for applications requiring strict acidic pH control (e.g., pH 4.5–5.5 for rosin sizing) and cost-effective bulk turbidity removal, offering predictable performance without the corrosive equipment risks associated with ferric salts [1].
Generic substitution of aluminum sulfate with polyaluminum chloride (PAC) or ferric chloride often fails due to fundamental differences in hydrolysis behavior, pH dependency, and residual metal chemistry. In papermaking, PAC introduces pre-formed aluminum species that alter retention dynamics and fail to form the specific aluminum-rosinate complexes required for traditional acidic internal sizing. In water treatment, while ferric chloride operates over a wider pH range, it is highly corrosive to infrastructure and risks leaving iron residuals that cause undesirable color in potable water and paper products. Furthermore, in catalyst synthesis, substituting the sulfate anion with chloride or nitrate fundamentally alters the thermal decomposition pathway and micelle templating, directly impacting the final crystalline phase and specific surface area of the resulting alumina [1].
In comparative coagulation studies for municipal water treatment, aluminum sulfate demonstrates highly efficient particle destabilization. At optimal dosages (10–20 mg/L) and a pH range of 6.0–7.0, aluminum sulfate achieves 82.9% to 99.0% turbidity removal, performing closely to pre-hydrolyzed polyaluminum chloride (PAC) which achieves 93.8% to 99.6%. While PAC requires lower absolute dosing, aluminum sulfate's significantly lower commodity purchase price makes it the more cost-effective choice for large-scale facilities capable of standard pH management [1].
| Evidence Dimension | Turbidity removal efficiency |
| Target Compound Data | 82.9% - 99.0% removal (at 10-20 mg/L dose) |
| Comparator Or Baseline | Polyaluminum chloride (PAC) (93.8% - 99.6% removal) |
| Quantified Difference | Comparable peak efficiency (>98%) at a fraction of the unit chemical cost. |
| Conditions | Synthetic and municipal water treatment, pH 6.0-7.0, low to medium initial turbidity. |
Validates aluminum sulfate as the financially optimal bulk coagulant for facilities that do not require the extreme pH flexibility of PAC.
Aluminum sulfate is uniquely critical in traditional acidic papermaking, acting as the essential bridging agent between hydrophobic rosin and cellulose fibers. By neutralizing the negative surface charges on cellulose, aluminum sulfate allows fibers to align more closely, increasing the number of sites available for hydrogen bonding by 25% to 30% compared to untreated pulp. Additionally, this electrostatic modification shrinks the pores between fibers by an average of 18% to 22%, resulting in denser paper with superior water resistance and ink holdout [1].
| Evidence Dimension | Hydrogen bonding sites and inter-fiber pore size |
| Target Compound Data | 25-30% increase in bonding sites; 18-22% reduction in pore size |
| Comparator Or Baseline | Untreated cellulose pulp |
| Quantified Difference | Up to 30% increase in bonding sites and 22% denser pore structure. |
| Conditions | Wet-end papermaking slurry, acidic pH (4.5–5.5) with rosin sizing. |
Proves that aluminum sulfate is indispensable for achieving high wet-strength and printability in rosin-sized paper grades.
The choice of aluminum salt precursor dictates the structural properties of synthesized alumina (Al2O3) catalyst supports. When aluminum sulfate is used as the precursor and precipitated with sodium hydroxide, the resulting alumina achieves a high specific surface area of 245 m2/g. In contrast, using aluminum nitrate with a sodium carbonate precipitator yields a significantly lower surface area of 96 m2/g. The sulfate anion influences the coprecipitation and thermal decomposition pathways, making aluminum sulfate a highly effective, low-cost precursor for mesoporous catalyst carriers [1].
| Evidence Dimension | Specific surface area of synthesized alumina support |
| Target Compound Data | 245 m2/g (with NaOH precipitator) |
| Comparator Or Baseline | Aluminum nitrate precursor (96 m2/g with Na2CO3 precipitator) |
| Quantified Difference | 155% higher specific surface area under optimal alkaline precipitation. |
| Conditions | Sol-gel synthesis / coprecipitation followed by calcination. |
Highlights aluminum sulfate as a superior, cost-effective precursor for manufacturing high-surface-area industrial catalyst supports.
Due to its proven ability to achieve up to 99% turbidity removal at low unit costs, aluminum sulfate is the preferred bulk coagulant for large-scale water treatment plants. It is particularly suited for facilities processing low-to-medium turbidity surface waters where pH can be reliably maintained between 6.0 and 7.0, avoiding the infrastructure corrosion associated with ferric chloride[1].
Aluminum sulfate remains irreplaceable in wet-end papermaking systems utilizing rosin sizing. By strictly regulating the slurry pH to 4.5–5.5, it forms the necessary aluminum-rosinate complexes that bind to cellulose, increasing hydrogen bonding sites by up to 30% and significantly enhancing the paper's water resistance and printability [2].
As a cost-effective inorganic precursor, aluminum sulfate is highly recommended for the sol-gel or coprecipitation synthesis of γ-alumina catalyst supports. When paired with appropriate alkaline precipitators like sodium hydroxide, it yields mesoporous structures with specific surface areas exceeding 240 m2/g, ideal for petrochemical and environmental catalysis applications[3].
Corrosive